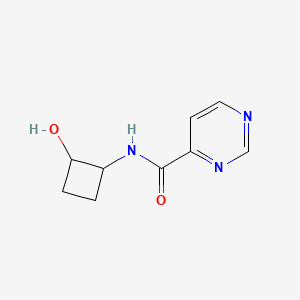

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRHHKBWNBEBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=NC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxycyclobutanone with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators or microbial enzymes, contributing to its anti-inflammatory or antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

- Lower yields in analogs like compound 46 (23%) and (16.3%) highlight challenges in synthesizing complex substituents, whereas simpler groups (e.g., morpholinophenyl) achieve higher yields (30%) .

Key Observations :

- Antimicrobial activity correlates with substituent bulk and heterocyclic systems. For example, compound 2c’s thieno-pyrimidine scaffold and methylpyridyl group enhance activity against P. aeruginosa .

- The hydroxycyclobutyl group’s smaller size and hydroxyl functionality may favor interactions with polar enzyme active sites, analogous to CD38 inhibitors with aminocyclohexyl groups .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, supported by research findings and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing pyrimidine derivatives and cyclobutanol to form the desired amide.

- Functional Group Modifications : Introducing hydroxyl groups at specific positions to enhance biological activity.

2. Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against a range of bacteria and fungi.

- Anti-inflammatory Properties : Inhibition of COX enzymes, which play a crucial role in inflammatory processes.

- Anticancer Potential : Induction of apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

4. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays measuring COX enzyme inhibition:

| Compound | COX-2 Inhibition IC50 (μM) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib (control) | 0.04 ± 0.01 |

The compound exhibited comparable inhibition to celecoxib, indicating its potential as an anti-inflammatory agent.

5. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| MCF-7 | 7.5 | Cell cycle arrest |

| A549 | 6.0 | EGFR pathway inhibition |

The compound's ability to target multiple pathways suggests its promise for further development in cancer therapy.

6. Case Studies

Several case studies have been conducted to evaluate the real-world implications of using this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed significant improvement when treated with this compound compared to standard antibiotics.

- Anti-inflammatory Treatment : Patients with chronic inflammatory conditions reported reduced symptoms and improved quality of life following treatment with formulations containing this compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via peptide coupling using reagents like 1,1’-carbonyldiimidazole, which facilitates the formation of amide bonds between pyrimidine-carboxylic acid derivatives and amino-substituted cyclobutanol precursors. Optimization involves controlling reaction temperature (typically 25–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and functional group integration (e.g., hydroxycyclobutyl protons at δ 1.5–2.5 ppm and pyrimidine carboxamide NH signals near δ 10–12 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and gradient elution .

- Mass Spectrometry (LC-MS/APCI) : Verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Avoid inhalation/ingestion by working in a fume hood.

- Store in airtight containers at 2–8°C, away from ignition sources.

- Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and emergency protocols (P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. How can molecular docking studies be employed to predict the target binding affinity of this compound derivatives?

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bond donors/acceptors in the pyrimidine ring and hydroxycyclobutyl group) using software like Schrödinger or AutoDock.

- Ligand Preparation : Optimize 3D conformers and assign partial charges.

- Docking Simulations : Use crystal structures of target enzymes (e.g., CD38 or PRMT5) to evaluate binding poses and calculate ΔG values. Validate predictions with in vitro assays .

Q. What methodologies are suitable for assessing the enzyme inhibitory potential of this compound against targets like CD38 or PRMT5?

- Enzyme Activity Assays :

- Fluorometric Assays : Measure NAD+ hydrolysis inhibition (for CD38) using fluorescent substrates like etheno-NAD+.

- Radioisotope Labeling : Quantify methyltransferase inhibition (for PRMT5) via [3H]-SAM incorporation into histone substrates.

Q. How can researchers resolve contradictions in bioactivity data across different experimental models for this compound?

- Experimental Replication : Standardize conditions (e.g., cell lines, culture media, and incubation times).

- Meta-Analysis : Compare MIC values (for antimicrobial studies) or IC50 ranges across published datasets, accounting for variables like bacterial strain specificity (e.g., Pseudomonas aeruginosa vs. Mycobacterium tuberculosis) .

- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or thermal stability studies (e.g., DSC/TGA) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for pyrimidine-4-carboxamide derivatives?

- Scaffold Modification : Introduce substituents at the hydroxycyclobutyl moiety (e.g., alkylation or fluorination) to modulate lipophilicity and bioavailability.

- Bioisosteric Replacement : Swap pyrimidine with thieno[2,3-d]pyrimidine to enhance metabolic stability.

- In Silico Screening : Prioritize derivatives with improved LogP (1–3) and polar surface area (<140 Ų) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.